Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)-

Description

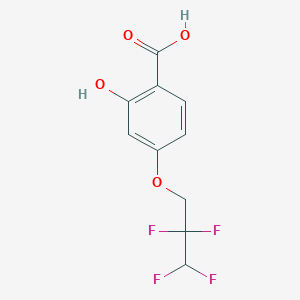

Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)- (systematic IUPAC name: 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)benzoic acid) is a fluorinated derivative of benzoic acid. The target compound’s structure features a hydroxyl group at the 2-position and a 2,2,3,3-tetrafluoropropoxy substituent at the 4-position, which may enhance its acidity and electronic properties compared to non-hydroxylated analogs.

Properties

CAS No. |

651331-94-1 |

|---|---|

Molecular Formula |

C10H8F4O4 |

Molecular Weight |

268.16 g/mol |

IUPAC Name |

2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)benzoic acid |

InChI |

InChI=1S/C10H8F4O4/c11-9(12)10(13,14)4-18-5-1-2-6(8(16)17)7(15)3-5/h1-3,9,15H,4H2,(H,16,17) |

InChI Key |

DXUMBQQMGISOJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OCC(C(F)F)(F)F)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)- typically involves the reaction of 2-hydroxybenzoic acid with 2,2,3,3-tetrafluoropropanol under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The fluorine atoms in the tetrafluoropropoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)- has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)- involves its interaction with specific molecular targets and pathways. The hydroxy and tetrafluoropropoxy groups play a crucial role in its binding affinity and specificity towards enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Fluorination Patterns

The table below compares key structural and molecular features of the target compound with analogous fluorinated benzoic acids:

*Estimated based on structural similarity to and .

Key Observations:

- Acidity: The ortho hydroxyl group in the target compound likely increases acidity (pKa ~2-3) compared to non-hydroxylated analogs like 4-(2,2,3,3-tetrafluoropropoxy)benzoic acid .

- Lipophilicity : The tetrafluoropropoxy group (logP ~2.5-3.0) balances lipophilicity better than the long-chain hexadecyloxy group (logP ~8.0) in , making the target compound more suitable for pharmaceutical applications.

Stability and Environmental Impact

- Chemical Stability: The tetrafluoropropoxy group resists hydrolysis better than non-fluorinated alkoxy groups due to strong C-F bonds. However, the ortho hydroxyl group may increase susceptibility to oxidation .

- Environmental Persistence : Perfluorinated compounds (e.g., those in ) are persistent organic pollutants (POPs), but the target compound’s hydroxyl group may promote biodegradability compared to fully fluorinated analogs .

Biological Activity

Benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)- (CAS Number: 651331-94-1) is a specialized organic compound classified as a hydroxybenzoic acid. This compound features a benzoic acid core with a hydroxy group and a tetrafluoropropoxy substituent, which contributes to its unique chemical and physical properties. Understanding its biological activity is crucial for potential applications in medicinal and industrial fields.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈F₄O₄ |

| Molecular Weight | 268.162 g/mol |

| LogP | 2.36960 |

| PSA (Polar Surface Area) | 66.76 Ų |

The biological activity of benzoic acid, 2-hydroxy-4-(2,2,3,3-tetrafluoropropoxy)- is primarily attributed to its structural features that influence its interaction with biological macromolecules. The hydroxy and tetrafluoropropoxy groups enhance its binding affinity to various enzymes and receptors, potentially modulating several biochemical pathways.

Potential Biological Effects

- Enzyme Inhibition : The compound has been explored for its ability to inhibit pro-inflammatory enzymes and cytokines, suggesting anti-inflammatory properties.

- Protein Degradation Pathways : Research indicates that derivatives of benzoic acid can activate protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for cellular homeostasis and may have implications in aging-related disorders .

Case Studies and Research Findings

- Enzyme Activation Studies :

- Antimicrobial Activity :

-

Anti-inflammatory Properties :

- The compound's structure allows it to inhibit specific inflammatory pathways, which could be beneficial in developing anti-inflammatory drugs. Its mechanism involves the suppression of pro-inflammatory cytokines and enzymes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| Salicylic Acid | Hydroxy group only | Anti-inflammatory |

| p-Hydroxybenzoic Acid | Hydroxy group at para position | Antimicrobial |

| Vanillic Acid | Methoxy group instead of tetrafluoropropoxy | Antioxidant and anti-inflammatory |

| Benzoic Acid, 2-hydroxy-4-(Tetrafluoropropoxy) | Unique tetrafluoropropoxy group | Enhanced lipophilicity and stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.